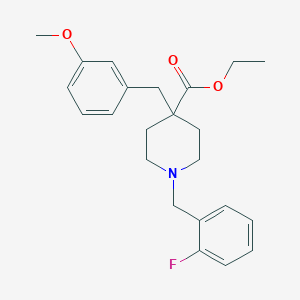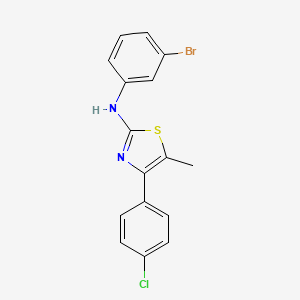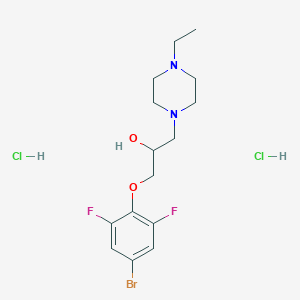![molecular formula C24H22N2O3S B5154243 N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-propoxybenzamide](/img/structure/B5154243.png)
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-propoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-propoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as PBB or PBB-4 and is synthesized through a multi-step process. In
Mecanismo De Acción
The mechanism of action of PBB is not fully understood, but it is believed to exert its effects by inhibiting specific enzymes and pathways involved in inflammation, oxidative stress, and cancer cell proliferation. PBB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. PBB also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of genes involved in inflammation and cancer cell proliferation.
Biochemical and Physiological Effects:
PBB has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. PBB has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. In addition, PBB has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of PBB is its potential therapeutic applications in various diseases. PBB has been shown to have low toxicity and is well-tolerated in animal studies. However, one of the limitations of PBB is its low solubility, which can make it difficult to administer in vivo. In addition, more studies are needed to fully understand the pharmacokinetics and pharmacodynamics of PBB.
Direcciones Futuras
There are several future directions for PBB research. One potential area of research is the development of more efficient synthesis methods to improve the yield and purity of PBB. Another area of research is the investigation of PBB's potential use in combination with other drugs for the treatment of various diseases. Finally, more studies are needed to fully understand the mechanisms of action and pharmacological properties of PBB.
Métodos De Síntesis
The synthesis of PBB involves multiple steps, including the reaction of 2-aminothiophenol and 2-bromo-4-methoxyacetophenone to form 5-(2-bromo-4-methoxyphenyl)-1,3-benzothiazole. This intermediate product is then reacted with 4-propoxybenzoyl chloride to form PBB. The overall yield of this synthesis method is approximately 30%.
Aplicaciones Científicas De Investigación
PBB has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-oxidative, and anti-cancer properties in various in vitro and in vivo studies. PBB has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S/c1-3-14-29-18-11-8-16(9-12-18)23(27)25-20-15-17(10-13-21(20)28-2)24-26-19-6-4-5-7-22(19)30-24/h4-13,15H,3,14H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFDYXCZMLSHPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-propoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aS*,6aR*)-3-cyclopentyl-5-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5154166.png)
![N-(3,4-dichlorophenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5154172.png)
![2-[({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)amino]nicotinamide](/img/structure/B5154180.png)


![2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl N-benzoylmethioninate](/img/structure/B5154207.png)

![N',N'''-1,6-hexanediylbis[N-(3,4-dimethoxyphenyl)urea]](/img/structure/B5154222.png)
![N-[2-(1,3-benzothiazol-2-ylthio)ethyl]-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5154228.png)
![3-(benzylthio)-6-(4-bromophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5154235.png)
![4-(benzyloxy)-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5154236.png)
![3-{[(2-methoxyphenyl)amino]methyl}-5-[4-(methylthio)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5154257.png)
![4-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-3,3-dimethyl-2-piperazinone](/img/structure/B5154265.png)
![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-4-(4-chloro-2-nitrophenyl)piperazine](/img/structure/B5154275.png)